molecular formula C16H20N4O3S2 B2536422 Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 1001882-01-4

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2536422
CAS No.: 1001882-01-4
M. Wt: 380.48
InChI Key: LSDFPISGWRUBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, closely related to Methyl 4-(((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, have shown promising anticancer activities. For example, a study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives with thiadiazole and thioureido groups, demonstrating marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. These findings highlight the potential of thiadiazole derivatives in the development of new anticancer compounds with high selectivity Karakuş et al., 2018.

Molecular Aggregation and Membrane Interaction

The effects of molecular aggregation and the interaction of thiadiazole derivatives with biological membranes have been explored in scientific research. Studies by Matwijczuk et al. (2016) and Kluczyk et al. (2016) investigated the aggregation behavior of thiadiazole compounds in various solvents and their interactions within lipid bilayers, respectively. These investigations provide insights into the physicochemical properties of thiadiazole derivatives, which could be crucial for their pharmaceutical applications Matwijczuk et al., 2016; Kluczyk et al., 2016.

Properties

IUPAC Name

methyl 4-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-10-5-7-11(8-6-10)12(21)23-4/h5-8H,9H2,1-4H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFPISGWRUBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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